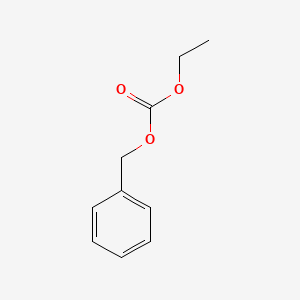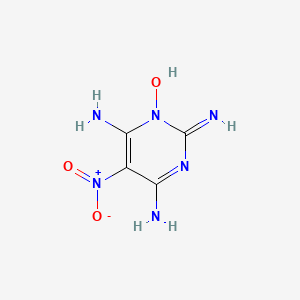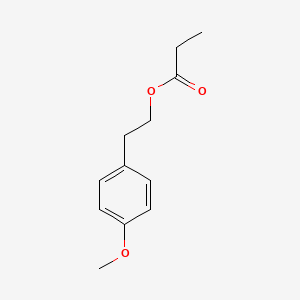![molecular formula C17H11NO5 B14715372 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione CAS No. 6627-16-3](/img/structure/B14715372.png)
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method involves the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is environmentally benign and allows for the recovery and reuse of the catalyst without loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and nitro groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives.
Scientific Research Applications
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS), which can damage DNA and induce apoptosis in cancer cells . It also regulates the tumor suppressor factor p53 and induces apoptosis via the endoplasmic reticulum stress pathway .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Exhibits similar fluorescence properties and is used in electroluminescence devices.
Uniqueness
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential biological activities. Its ability to generate ROS and induce apoptosis in cancer cells makes it a promising candidate for anticancer research.
Properties
CAS No. |
6627-16-3 |
|---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
2-[hydroxy-(3-nitrophenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11NO5/c19-15-9-14(17(21)13-7-2-1-6-12(13)15)16(20)10-4-3-5-11(8-10)18(22)23/h1-9,16,20H |
InChI Key |
CRQBVGCQCVBNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



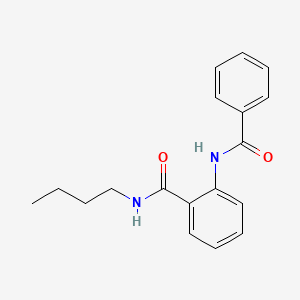
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
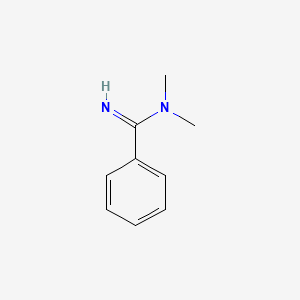
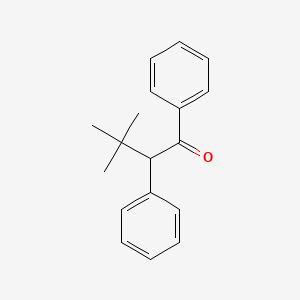
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
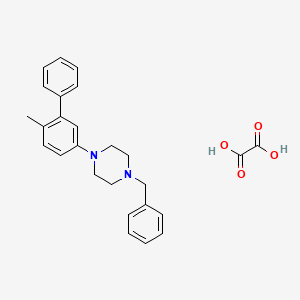
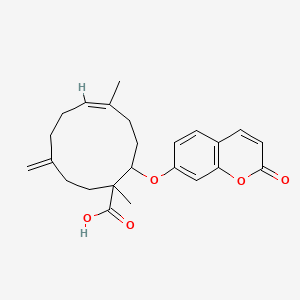
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
